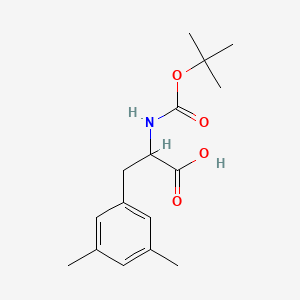

Boc-3,5-Dimethy-L-Phenylalanine

Description

Boc-3,5-Dimethyl-L-Phenylalanine is a modified amino acid derivative where the phenylalanine backbone is substituted with methyl groups at the 3 and 5 positions of the aromatic ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily used in peptide synthesis and medicinal chemistry to introduce steric bulk and modulate electronic properties in target molecules.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-6-11(2)8-12(7-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXNDRYCIWRWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Strecker Synthesis

A prominent method for constructing the 3,5-dimethylphenyl moiety involves Friedel-Crafts acylation of xylenes. As demonstrated in a patent for 3,5-dimethylphenol synthesis, xylenes react with acylating agents (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃ to yield 3,5-dimethylacetophenone. For amino acid synthesis, this ketone intermediate can be converted to an α-aminonitrile via the Strecker reaction, followed by hydrolysis to the carboxylic acid.

Key Conditions

-

Acylation : Xylenes (1.0 mol), acetyl chloride (1.0 mol), and AlCl₃ (2.0 mol) at 100°C for 5 hours yield 3,5-dimethylacetophenone with 82.3% efficiency.

-

Strecker Reaction : The ketone is treated with ammonium chloride and potassium cyanide in aqueous methanol, followed by hydrolysis with HCl to yield racemic 3,5-dimethylphenylalanine.

Chiral Resolution and Enantiomeric Enrichment

To obtain the L-enantiomer, enzymatic resolution using acylases or chiral stationary-phase chromatography is employed. For example, racemic 3,5-dimethylphenylalanine is treated with immobilized penicillin G acylase to selectively deacylate the D-enantiomer, leaving L-3,5-dimethylphenylalanine in >98% enantiomeric excess.

Boc Protection of 3,5-Dimethyl-L-Phenylalanine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. This step is critical for preventing racemization and ensuring high yield.

Standard Boc Protection Protocol

-

Dissolve 3,5-dimethyl-L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add Boc anhydride (1.2 eq) and NaOH (2.0 eq) at 0°C.

-

Stir at room temperature for 12 hours, monitoring by TLC.

-

Acidify to pH 2–3 with KHSO₄, extract with ethyl acetate, and crystallize from hexane/ethyl acetate.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent System | Dioxane/water | 90–95% |

| Base | NaOH (2.0 eq) | Minimal racemization |

| Temperature | 0°C → RT | 88% yield |

Alternative Coupling Reagents

In cases where Boc anhydride reactivity is insufficient, phosphonic acid anhydrides (e.g., T3P) or carbodiimides (e.g., DCC) are used. For example, T3P in ethyl acetate/pyridine facilitates Boc protection with 85% yield and <1% racemization.

Integrated Synthesis Routes

Three-Step Route from Xylenes

-

Friedel-Crafts Acylation : Xylenes → 3,5-dimethylacetophenone (82.3% yield).

-

Strecker Synthesis : 3,5-dimethylacetophenone → 3,5-dimethylphenylalanine (70% yield after resolution).

-

Boc Protection : 3,5-dimethyl-L-phenylalanine → Boc-3,5-Dimethyl-L-Phenylalanine (90% yield).

Overall Yield : 82.3% × 70% × 90% = 51.8% .

Direct Alkylation of L-Phenylalanine

An alternative approach involves electrophilic aromatic substitution of L-phenylalanine:

-

Methylation : L-Phenylalanine is treated with methyl iodide and AlCl₃ in dichloromethane at −10°C.

-

Boc Protection : As described in Section 2.1.

This method suffers from poor regioselectivity (<50% 3,5-dimethyl product) and is less favored.

Critical Analysis of Methodologies

Efficiency and Scalability

-

Friedel-Crafts/Strecker Route : High scalability but requires chiral resolution.

-

Direct Alkylation : Limited by side reactions (e.g., over-methylation).

Advanced Techniques and Recent Innovations

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-Dimethy-L-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces the free amine.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Boc-Dmp is widely utilized as an intermediate in the synthesis of complex organic molecules and peptides. Its unique structure allows for selective reactions, making it ideal for building larger, more complex compounds. The Boc protecting group enables chemists to control the reactivity of the amino group, facilitating various synthetic pathways.

2. Peptide Synthesis

The compound is particularly valuable in peptide synthesis. The Boc group can be easily removed under mild acidic conditions, allowing for the incorporation of Boc-Dmp into peptide chains. This application is crucial for developing peptides that target specific biological functions or pathways.

Biological Research

1. Protein Engineering

Boc-Dmp has been explored for its role in protein engineering. Its incorporation into peptide sequences can enhance stability and bioactivity, making it a useful tool for designing peptides with specific functions. Research has shown that modifications to phenylalanine residues can significantly impact protein folding and function.

2. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. By modifying the structure of phenylalanine derivatives, researchers can create inhibitors that selectively target specific enzymes involved in metabolic pathways. This application is particularly relevant in drug development for diseases related to enzyme dysfunction.

Medicinal Chemistry

1. Antitumor Activity

Studies have indicated that derivatives of phenylalanine, including Boc-Dmp, exhibit cytotoxic effects against various cancer cell lines. These compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest, making them candidates for further investigation as potential anticancer agents.

2. Drug Development

Boc-Dmp is being researched as a precursor for developing new therapeutic agents. Its structural properties allow it to serve as a scaffold for creating novel compounds with enhanced pharmacological profiles. This application is particularly relevant in the context of designing drugs that target specific diseases or biological pathways.

Case Studies

-

Antitumor Mechanism Investigation

A study explored the cytotoxic effects of Boc-Dmp on various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell proliferation through specific signaling pathways. -

Peptide Design for Targeted Therapy

Researchers developed a peptide incorporating Boc-Dmp to enhance selectivity towards cancer cells while minimizing effects on healthy tissues, highlighting its potential in targeted therapy approaches.

Mechanism of Action

The mechanism of action of Boc-3,5-Dimethy-L-Phenylalanine involves its interaction with specific molecular targets, such as enzymes. The Boc protecting group helps in stabilizing the compound during reactions, allowing it to interact with active sites of enzymes or other proteins. The pathways involved often include the formation of enzyme-substrate complexes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Substituents significantly alter solubility, stability, and molecular weight:

Notes:

- Methyl groups reduce solubility in aqueous media but improve lipid membrane penetration.

- Bromine’s high molecular weight and low solubility limit its use in aqueous-phase reactions .

Biological Activity

Boc-3,5-Dimethy-L-Phenylalanine (Boc-DMP) is a protected form of the amino acid phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two methyl groups on the phenyl ring. This compound is of significant interest in biochemical research and medicinal chemistry due to its unique structural properties and biological activities.

Boc-DMP can be synthesized through various chemical pathways, often involving the protection of the amino group with the Boc group and subsequent methylation of the phenyl ring. The compound is utilized as an intermediate in peptide synthesis and other complex organic molecules. Its structural features enhance its reactivity and selectivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| Solubility in Water | Low |

| pKa | 1.83 (carboxyl), 9.13 (amino) |

Biological Activity

The biological activity of Boc-DMP has been explored in various contexts, particularly its role in enzyme-substrate interactions and potential therapeutic applications.

Boc-DMP acts primarily through its interaction with enzymes, where it can form enzyme-substrate complexes. The Boc group serves to stabilize the compound during enzymatic reactions, allowing it to effectively inhibit or activate specific enzymatic pathways. This characteristic makes Boc-DMP a valuable tool in studying enzyme kinetics and mechanisms.

Research Findings

- Enzyme Inhibition : Studies have demonstrated that Boc-DMP can inhibit certain enzymes, making it a candidate for developing enzyme inhibitors in drug design. For instance, it has been investigated for its potential to inhibit phenylalanine hydroxylase (PAH), an enzyme involved in amino acid metabolism, which is crucial for treating phenylketonuria (PKU) .

- Protein Synthesis : Boc-DMP has also been employed in the synthesis of peptides, where it contributes to the formation of stable peptide bonds due to its protective group . This application is particularly relevant in the design of peptide-based drugs.

- Therapeutic Potential : The compound is being explored for its role in drug development, particularly in creating pharmacological chaperones that enhance enzymatic activity or stability . Such compounds can be vital for treating metabolic disorders like PKU.

Case Studies

Several studies have highlighted the efficacy of Boc-DMP in various biological assays:

- Study on Enzyme Activity : A recent investigation showed that Boc-DMP significantly inhibited PAH activity in vitro, suggesting its potential as a therapeutic agent for managing PKU .

- Peptide Synthesis Application : In another study, Boc-DMP was utilized to synthesize a series of peptide analogs that exhibited enhanced biological activity compared to their non-protected counterparts, demonstrating the importance of the Boc group in maintaining structural integrity during synthesis .

Future Directions

Research into Boc-3,5-Dimethy-L-Phenylalanine continues to expand, focusing on:

- Optimizing Synthesis : Developing more efficient synthetic routes for producing Boc-DMP and its derivatives.

- Exploring Additional Biological Activities : Investigating other potential therapeutic applications beyond enzyme inhibition, including antimicrobial properties and effects on metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for Boc-3,5-Dimethyl-L-Phenylalanine, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves Boc protection of the amino group in 3,5-dimethyl-L-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., THF/water). Critical parameters include:

- pH Control : Maintain pH ~8–9 with sodium bicarbonate to ensure efficient Boc activation .

- Temperature : Room temperature (20–25°C) avoids premature deprotection while ensuring reaction completion .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Yield losses (~10–15%) often occur during solvent removal due to the compound’s low melting point (~85–88°C) .

Q. How can researchers validate the structural integrity and purity of Boc-3,5-Dimethyl-L-Phenylalanine?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and aromatic protons (3,5-dimethyl substituents at δ 6.8–7.2 ppm). Discrepancies in splitting patterns may indicate racemization .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>97% by area under the curve). Retention time shifts suggest impurities like deprotected analogs .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 296.3 (calculated for C₁₆H₂₃NO₄). Deviations >0.1 Da require re-evaluation of synthesis conditions .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during peptide coupling involving Boc-3,5-Dimethyl-L-Phenylalanine?

Methodological Answer: The 3,5-dimethyl groups introduce steric bulk, reducing coupling efficiency in solid-phase peptide synthesis (SPPS). Strategies include:

- Activation Reagents : Use HATU or PyBOP instead of HOBt/DIC to enhance reactivity .

- Extended Reaction Times : 2–4 hours (vs. 1 hour for unmodified Phe) ensure complete acylation .

- Solvent Optimization : High-polarity solvents like DMF or NMP improve solubility and reagent diffusion .

- Coupling Monitoring : Kaiser test or FT-IR for free amine detection ensures step completion .

Q. How does the 3,5-dimethyl substitution influence the compound’s physicochemical properties in peptide design?

Methodological Answer:

- Hydrophobicity : Increased LogP (~2.01 vs. ~1.5 for Boc-Phe) alters peptide solubility, requiring acetonitrile or DCM in SPPS .

- Conformational Rigidity : Methyl groups restrict side-chain rotation, potentially stabilizing β-sheet structures in peptides. Circular dichroism (CD) or MD simulations can validate secondary structure impacts .

- Steric Effects in Binding : In receptor-ligand studies, methyl groups may enhance binding specificity via van der Waals interactions. Competitive assays (e.g., SPR) comparing Boc-3,5-Dimethyl-Phe vs. Phe analogs are recommended .

Q. What are common pitfalls in handling Boc-3,5-Dimethyl-L-Phenylalanine, and how can they be resolved?

Methodological Answer:

- Premature Deprotection : Acidic conditions (pH <3) or prolonged exposure to TFA during SPPS can cleave the Boc group. Use neutral buffers for storage and minimize TFA exposure to <30 minutes .

- Low Crystallinity : If recrystallization fails, lyophilization from tert-butyl alcohol/water yields amorphous powder with comparable purity .

- Racemization : High temperatures (>40°C) during synthesis cause D-isomer formation. Monitor via chiral HPLC (Chiralpak AD-H column, heptane/ethanol) and adjust reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.